Cytotoxic Potency in Hepatocellular Carcinoma Cells: Artemorin Exhibits Up to 6-Fold Greater Potency Than Parthenolide
In cross-study comparison, artemorin demonstrates significantly higher cytotoxic potency against liver cancer cell lines than the widely studied analog parthenolide. Artemorin exhibits an IC50 range of 2.9–9.3 μM across a panel of hepatocellular carcinoma cells including Huh7, FOCUS, SNU475, SNU182, HepG2, and Hep3B . In contrast, parthenolide, under comparable in vitro conditions, requires a markedly higher concentration to achieve 50% inhibition in HepG2 cells, with a reported IC50 of 18 μM [1].
| Evidence Dimension | In vitro cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 2.9–9.3 μM |
| Comparator Or Baseline | Parthenolide (18 μM) |
| Quantified Difference | Artemorin is up to ~6-fold more potent (lower IC50) |
| Conditions | Hepatocellular carcinoma cell lines (HepG2, Huh7, etc.), MTT or similar viability assay, 24-72h exposure |
Why This Matters
For researchers focused on liver cancer models, artemorin's superior potency in vitro may translate to lower required doses in downstream in vivo efficacy or combination studies, reducing potential off-target effects and compound consumption.
- [1] LoBianco, F. V., Krager, K. J., Johnson, E., et al. (2022). Parthenolide induces rapid thiol oxidation that leads to ferroptosis in hepatocellular carcinoma cells. Frontiers in Toxicology, 4, 936149. View Source
